molecular formula C22H19ClN4O3 B2589637 N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923202-17-9

N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2589637
CAS No.: 923202-17-9
M. Wt: 422.87
InChI Key: AQBPYPMIYNSTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide family, characterized by a fused heterocyclic core with substituents at positions 2 (phenyl), 5 (2-methoxyethyl), and 7 (N-(3-chlorophenyl)carboxamide). Pyrazolo-pyridine derivatives are explored in medicinal chemistry for kinase inhibition and other biological activities, as seen in related compounds like decernotinib and ruxolitinib analogs .

Properties

IUPAC Name

N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-30-11-10-26-13-18(21(28)24-16-7-5-6-15(23)12-16)20-19(14-26)22(29)27(25-20)17-8-3-2-4-9-17/h2-9,12-14H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBPYPMIYNSTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the 3-chlorophenyl and 2-methoxyethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The pyrazolo[4,3-c]pyridine scaffold is conserved across analogs, but substituent variations at positions 5 and 7 significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Position 5 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Data Reference
Target Compound 2-Methoxyethyl N-(3-Chlorophenyl) C₂₄H₂₀ClN₅O₃ 485.90* Not reported in evidence
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-... (7f) Quinolin-3-yl Ethyl ester C₂₄H₁₈N₄O₃ 410.43 mp 248–251°C; Yield 84%
BA92524 (4-Fluorophenyl)methyl N-(2,4-Dichlorophenyl) C₂₆H₁₇Cl₂FN₄O₂ 507.34
923233-41-4 Propyl N-(2-Methoxyethyl) C₁₉H₂₂N₄O₃ 354.40
923175-15-9 Propyl N-(4-Methylphenyl) C₂₃H₂₂N₄O₂ 386.45

Substituent Effects on Properties

  • Position 5: 2-Methoxyethyl (Target): Enhances water solubility due to the ether oxygen, compared to hydrophobic groups like propyl (923233-41-4) or (4-fluorophenyl)methyl (BA92524) .
  • Position 7 (Carboxamide) :

    • N-(3-Chlorophenyl) (Target) : The electron-withdrawing chlorine may enhance binding affinity to targets like kinases, as seen in chlorophenyl-containing kinase inhibitors .
    • N-(2-Methoxyethyl) (923233-41-4) : Aliphatic substituents may reduce steric hindrance, favoring interactions in flexible binding pockets .

Research Implications and Gaps

    Q & A

    Q. What are the established synthetic routes for N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide, and how can reaction conditions be optimized for higher yields?

    The synthesis typically involves multi-step reactions, including cyclization, functional group interconversion, and coupling steps. Key optimization strategies include:

    • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
    • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
    • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions improve efficiency .
    • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

    Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

    Standard methods include:

    • Spectroscopy :
      • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
      • IR : Confirm C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 478.12) .
    • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds) .

    Q. How can researchers assess the compound's biological activity in preliminary studies?

    • In vitro assays :
      • Enzyme inhibition : Screen against PARP-1 using fluorogenic substrates (IC₅₀ values typically 10–50 nM) .
      • Cell viability : MTT assays in cancer cell lines (e.g., HCT-116) to evaluate cytotoxicity .
    • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

    Advanced Research Questions

    Q. How can contradictions in biological activity data across studies be resolved?

    Discrepancies often arise from:

    • Assay variability : Standardize buffer pH (7.4 vs. 6.8) and incubation times .
    • Structural analogs : Compare activity of derivatives (e.g., 3-chlorophenyl vs. 4-fluorophenyl substituents) to identify critical functional groups .
    • Cell line specificity : Test across multiple models (e.g., MCF-7 vs. HeLa) to rule out context-dependent effects .

    Q. What computational approaches are recommended to predict interactions between this compound and its molecular targets?

    • Molecular docking : Use AutoDock Vina to model binding to PARP-1’s catalytic domain (NAD⁺-binding pocket) .
    • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
    • Quantum mechanics : DFT calculations (B3LYP/6-31G*) to analyze charge distribution and reactivity .

    Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

    Key substituent effects include:

    • 3-Chlorophenyl group : Enhances hydrophobic interactions with PARP-1’s binding pocket .
    • 2-Methoxyethyl chain : Improves solubility without compromising activity .
    • Pyrazolo[4,3-c]pyridine core : Rigidity increases target selectivity .

    Q. What experimental strategies address low solubility in aqueous buffers during pharmacological testing?

    • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .
    • Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
    • Salt formation : Synthesize hydrochloride salts to enhance dissolution rates .

    Q. How can researchers resolve discrepancies in reported synthetic yields?

    Critical factors include:

    • Catalyst loading : Optimize Pd(PPh₃)₄ to 2–5 mol% to balance cost and efficiency .
    • Reaction time : Extend coupling steps to 12–24 hours for complete conversion .
    • Byproduct analysis : Use LC-MS to identify and mitigate side products (e.g., dehalogenated derivatives) .

    Methodological Considerations

    Q. What advanced techniques are used to elucidate the compound's mechanism of action beyond initial enzyme inhibition?

    • Isotopic labeling : ¹⁴C-labeled analogs to track metabolic pathways in vivo .
    • Cryo-EM : Resolve ligand-induced conformational changes in target proteins .
    • Kinetic studies : Stopped-flow spectroscopy to measure binding kinetics (e.g., kon/koff) .

    Q. How can researchers leverage high-throughput screening (HTS) to identify synergistic drug combinations?

    • Library design : Combine with FDA-approved kinase inhibitors (e.g., imatinib) .
    • Synergy scoring : Calculate combination indices (CI) using CompuSyn software .
    • Transcriptomics : RNA-seq to identify pathways upregulated in resistant cell lines .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.